molecular formula C18H18O3 B5802900 Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate CAS No. 51885-82-6

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate

Cat. No.: B5802900
CAS No.: 51885-82-6
M. Wt: 282.3 g/mol
InChI Key: GEQGZRUBMBVXOF-UHFFFAOYSA-N
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Description

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate is a chemical compound with the molecular formula C18H18O3 . It is of significant interest in scientific research, particularly in the field of polymer chemistry, where it and related compounds function as photoinitiators (PIs) in UV-curable inks, coatings, and adhesives for food packaging and other materials . Upon exposure to UV energy, photoinitiators generate free radicals that catalyze the polymerization of monomers and pre-polymers . A key area of study involves the photolytic decomposition of such photoinitiators, which can lead to the formation of non-intentionally added substances (NIAS) like 2,4,6-trimethylbenzaldehyde, a commonly observed decomposition product . Research into these decomposition pathways and the migration potential of the resulting compounds is critical for assessing the safety and performance of packaging materials . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use, and must be handled by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2,4,6-trimethylbenzoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-11-9-12(2)16(13(3)10-11)17(19)14-5-7-15(8-6-14)18(20)21-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQGZRUBMBVXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359609
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51885-82-6
Record name methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for Methyl 4 2,4,6 Trimethylphenyl Carbonyl Benzoate and Analogues

Direct Esterification and Acylation Protocols

Direct methods for constructing the core structure of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate often involve forming the key carbon-carbon bond between the carbonyl carbon and one of the aromatic rings through acylation, or building the ester functionality onto a pre-existing diaryl ketone scaffold.

The Friedel-Crafts acylation, discovered in 1877, remains a cornerstone for the synthesis of aromatic ketones. sigmaaldrich.com The reaction typically involves the electrophilic aromatic substitution of an arene with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.orgmasterorganicchemistry.commasterorganicchemistry.com For the specific synthesis of this compound, two primary Friedel-Crafts routes are feasible:

Acylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with methyl 4-(chloroformyl)benzoate.

Acylation of methyl benzoate (B1203000) with 2,4,6-trimethylbenzoyl chloride.

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.commasterorganicchemistry.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents further polysubstitution reactions. rsc.org

Modern variations aim to overcome the limitations of the classical approach, such as the need for stoichiometric amounts of often moisture-sensitive Lewis acids and harsh reaction conditions. nih.gov Research has explored the use of more environmentally benign and recyclable catalysts. For instance, methanesulfonic anhydride has been employed as a metal- and halogen-free promoter for Friedel-Crafts acylations, minimizing metallic or halogenated waste streams. acs.org Another approach involves using destabilized amides as acylating agents in the presence of a recyclable Brønsted acid like triflic acid, which can provide high yields of aromatic ketones. nih.gov A cost-effective method for producing unsymmetrical diaryl ketones utilizes oxalyl chloride to couple two different arenes in a sequential, one-pot procedure mediated by AlCl₃. organic-chemistry.org

MethodAcylating AgentCatalyst/PromoterKey Features
Classical Friedel-Crafts Acyl Chloride/AnhydrideAlCl₃, FeCl₃Well-established, high yields; requires stoichiometric Lewis acid. masterorganicchemistry.commasterorganicchemistry.com
Sequential Arene Coupling Oxalyl ChlorideAlCl₃Cost-effective for unsymmetrical ketones. organic-chemistry.org
"Greener" Acylation Carboxylic AcidsMethanesulfonic AnhydrideMetal- and halogen-free, minimal waste. acs.org
Amide-based Acylation Destabilized AmidesTriflic AcidRecyclable acid and amine by-product. nih.gov

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives to classical methods, offering milder conditions and broader functional group tolerance. organic-chemistry.org

The palladium-catalyzed α-arylation of esters is a significant method for forming a carbon-carbon bond between an aromatic ring and the α-carbon of an ester. researchgate.netnih.gov This reaction typically couples an aryl halide or triflate with an ester enolate. organic-chemistry.org While not a direct method for synthesizing the ketone bridge in this compound, it represents a key strategy for functionalizing or constructing the benzoate ring from simpler precursors.

The process has seen substantial development, with catalysts based on palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ and bulky, electron-rich phosphine (B1218219) ligands enabling the reaction to proceed with high yields and selectivity for monoarylation. nih.gov These systems are effective for coupling a wide range of aryl bromides and even less reactive aryl chlorides with ester enolates. researchgate.netorganic-chemistry.org More neutral reaction conditions have been developed using zinc enolates or silyl (B83357) ketene (B1206846) acetals, which tolerate a wider array of functional groups that might be sensitive to the strongly basic conditions required for lithium or sodium enolates. organic-chemistry.orgnih.gov This methodology allows for the synthesis of complex molecules, including derivatives of nonsteroidal anti-inflammatory drugs like naproxen (B1676952) and flurbiprofen. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a highly versatile tool for forming aryl-aryl bonds and has been adapted for the synthesis of diaryl ketones. mdpi.com This palladium-catalyzed reaction typically couples an organoboron reagent (like a boronic acid or ester) with an organohalide. nih.gov For diaryl ketone synthesis, this can be achieved by coupling an arylboronic acid with an acyl chloride. acs.orgacs.org This approach is often superior to traditional methods due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. organic-chemistry.orgnih.gov

A direct synthesis of this compound could involve the Suzuki-Miyaura coupling of 2,4,6-trimethylbenzoyl chloride with methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent. mdpi.com Recent advancements include the development of mechanochemical, solvent-free methods that proceed rapidly and with high chemoselectivity in the solid state, offering a greener synthetic route. acs.orgacs.org Carbonylative variations of the Suzuki reaction, where carbon monoxide is inserted between the aryl partners, also provide a pathway to diaryl ketones, though sometimes with competing direct coupling byproducts. nih.gov A novel approach uses BrCF₂CO₂Et as a carbonyl surrogate, which generates CO in situ via a palladium-catalyzed difluorocarbene transfer, offering a pragmatic route to a broad range of diaryl ketones. rsc.org

Growing interest in sustainable chemistry has spurred the development of metal-free arylation methods. These strategies avoid the cost and potential toxicity associated with transition metal catalysts. A prominent approach utilizes hypervalent iodine reagents, such as diaryliodonium salts, as electrophilic arylating agents. rsc.orgnih.gov

These reagents can react with carbon nucleophiles, such as the enolates of β-keto esters or nitroalkanes, to form α-aryl derivatives under metal-free conditions. rsc.orgnih.gov While direct application to the target molecule's ketone bridge is less common, this strategy could be used to functionalize precursors. For example, an α-arylation of a suitable β-dicarbonyl compound could be envisioned. nih.gov Another metal-free strategy involves the reductive coupling of aryl 2-pyridyl esters with aryl bromides mediated by magnesium, which offers good functional group compatibility for creating unsymmetrical diaryl ketones. organic-chemistry.org Furthermore, the N-arylation of oximes with diaryliodonium salts provides a metal-free route to N-aryl nitrones, demonstrating the broad utility of these reagents in forming carbon-heteroatom bonds under mild conditions. acs.org

Coupling Reactions for Benzoate Ring Construction and Functionalization

Advanced Catalytic Systems and Reagent Development

The field of diaryl ketone synthesis continues to evolve with the introduction of novel catalytic systems and reagents designed to improve efficiency, selectivity, and sustainability. Advanced strategies often focus on C-H bond activation, new coupling partners, and heterogeneous catalysis.

One innovative approach is the palladium-catalyzed synthesis of diaryl ketones from readily available aldehydes and aryl halides via a directed C-H bond activation pathway. acs.org This method avoids the need to pre-functionalize the aldehyde coupling partner, representing a more atom-economical process. Another advanced protocol is the Fukuyama cross-coupling, which synthesizes ketones from thioesters and organozinc reagents; recent developments have enabled this reaction to proceed effectively for diaryl ketones using a simple, phosphine-free palladium catalyst. rsc.org

In the realm of heterogeneous catalysis, CeO₂-supported Cu-Pd alloy nanoparticles have been developed for the catalytic decarbonylation of di-2-pyridyl ketones. acs.org While a decarbonylation reaction, this work highlights the potential of alloyed nanoparticles in advanced catalytic transformations involving ketone moieties. The development of new reagents also plays a crucial role. For example, DNA-templated acyl transfer represents a highly sophisticated method for RNA acylation, showcasing how principles from biology can inspire the design of highly specific chemical reagents, a concept that could influence future catalyst and reagent design in broader organic synthesis. acs.org

Ligand Design for Sterically Hindered Substrates

The synthesis of analogues of this compound, particularly through cross-coupling reactions, is critically dependent on the design of appropriate ligands to facilitate the reaction between sterically encumbered substrates. Traditional palladium catalysts often fail in these scenarios due to the difficulty in bringing bulky reactants together at the metal center. To address this, significant research has focused on the development of specialized ligands that can promote efficient catalysis.

Bulky and electron-rich phosphine ligands have been at the forefront of this endeavor. These ligands enhance the reactivity of the palladium center and create a sterically demanding environment that favors the desired reductive elimination step to form the product. Similarly, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions. NHCs are strong σ-donors and can be tailored to have significant steric bulk, which helps to stabilize the active catalytic species and promote high turnover numbers, even at room temperature for some sterically hindered aryl chlorides. beilstein-journals.org The "flexible steric bulk" of certain NHC ligands allows them to adapt their conformation to accommodate bulky substrates during the oxidative addition and reductive elimination steps of the catalytic cycle. beilstein-journals.org

Recent advancements have led to the development of robust acenaphthoimidazolylidene palladium complexes that are highly efficient for Suzuki-Miyaura cross-coupling reactions of sterically hindered substrates, achieving excellent yields with low catalyst loadings under mild conditions. acs.org The combination of steric bulk and strong σ-donor properties in these NHC ligands is crucial for their high catalytic activity. acs.org

Ligand TypeKey FeaturesApplication in Sterically Hindered Couplings
Bulky Monophosphines High steric hindrance, strong electron-donating ability.Effective in Suzuki-Miyaura and other cross-coupling reactions involving ortho-substituted aryl halides and boronic acids.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, tunable steric bulk, high stability of metal complexes.Enable room-temperature Suzuki-Miyaura couplings of sterically hindered aryl chlorides and are effective in a broad range of cross-coupling reactions. beilstein-journals.org
Acenaphthoimidazolylidene Pd Complexes Robust, highly active catalysts with flexible steric bulk.Show broad substrate tolerance for di-, tri-, and tetra-ortho-substituted biaryl synthesis with low catalyst loadings. acs.org

Organometallic Reagents in Carbonyl and Aryl Chemistry

Organometallic reagents are indispensable tools in the synthesis of aromatic ketones and their derivatives. In the context of this compound, the primary synthetic route would likely involve a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction utilizes a Lewis acid, a type of organometallic reagent, to generate a highly electrophilic acylium ion from an acyl halide or anhydride.

The Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with a derivative of methyl 4-carboxybenzoate, such as methyl 4-(chlorocarbonyl)benzoate, in the presence of a Lewis acid like aluminum chloride (AlCl₃), would be a direct approach to the target molecule. Despite the steric hindrance posed by the three methyl groups on the mesitylene ring, Friedel-Crafts acylation of mesitylene is a known and feasible transformation. researchgate.net The reaction proceeds through the attack of the electron-rich mesitylene ring on the acylium ion, followed by deprotonation to restore aromaticity.

Beyond classical methods, modern organometallic chemistry offers alternative routes. Palladium-catalyzed carbonylation reactions of aryl halides provide a powerful method for the synthesis of aryl ketones. rsc.orgorganic-chemistry.org This approach could be envisioned for the synthesis of analogues by coupling an appropriate aryl halide with carbon monoxide and an organometallic nucleophile. The choice of palladium catalyst and ligands is critical for the efficiency of these reactions, especially with sterically hindered substrates. cardiff.ac.uk

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of complex molecules like this compound and its analogues requires precise control over the chemical reactivity (chemoselectivity), the position of new functional groups (regioselectivity), and the spatial arrangement of atoms (stereoselectivity).

Control of Aromatic Substitution Patterns in Poly-substituted Systems

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents already present on the aromatic ring. In the case of mesitylene, the three methyl groups are activating and ortho-, para-directing. Due to the symmetry of mesitylene, all unsubstituted positions are equivalent, leading to a single possible product of mono-acylation.

However, in the synthesis of more complex, unsymmetrically substituted analogues, the directing effects of various functional groups must be carefully considered to achieve the desired substitution pattern. Activating groups, such as alkyl and alkoxy groups, direct incoming electrophiles to the ortho and para positions, while deactivating groups, such as nitro and carbonyl groups, direct them to the meta position. The interplay of these electronic effects, along with steric considerations, determines the final regiochemical outcome. For instance, in the synthesis of polysubstituted benzophenones, the order of introduction of different substituents is crucial to ensure the correct placement of each group.

Substituent TypeDirecting EffectInfluence on ReactivityExample
Activating Ortho, ParaIncreases rate of electrophilic substitution-CH₃, -OCH₃
Deactivating MetaDecreases rate of electrophilic substitution-NO₂, -C(O)R
Halogens Ortho, ParaDeactivating-Cl, -Br

Exploration of Chiral Analogues (if applicable)

While this compound itself is achiral, the synthesis of chiral analogues, particularly those exhibiting atropisomerism, is a topic of significant interest in contemporary organic chemistry. Atropisomers are stereoisomers arising from restricted rotation around a single bond, and biaryl systems with bulky ortho substituents are prime candidates for exhibiting this type of chirality.

The synthesis of chiral, non-racemic benzophenones and related biaryls can be achieved through several strategic approaches. One method involves the asymmetric synthesis of biaryl atropisomers using chiral catalysts or auxiliaries. acs.orgresearchgate.net For example, enantioselective Suzuki-Miyaura reactions employing chiral ligands can induce axial chirality in the biaryl product. acs.org Another strategy is the dynamic kinetic resolution of a racemic mixture of atropisomers, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be obtained in high enantiomeric excess. researchgate.net

Furthermore, the chiral resolution of racemic benzophenone (B1666685) derivatives using chiral stationary phases in chromatography is a well-established technique for separating enantiomers. prepchem.com Chiral derivatizing agents can also be used to form diastereomers that can be separated by conventional methods like crystallization. patsnap.com The development of organocatalytic methods has also provided new avenues for the asymmetric synthesis of chiral molecules, including those with potential for atropisomerism.

Mechanistic Investigations and Reactivity Profiling of Methyl 4 2,4,6 Trimethylphenyl Carbonyl Benzoate

Reaction Mechanism Elucidation in Thermal and Catalytic Transformations

Nucleophilic Acyl Substitution Pathways at the Ester Moiety

The ester functional group in Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate is a potential site for nucleophilic acyl substitution reactions, such as hydrolysis or transesterification. These reactions typically proceed through a two-step addition-elimination mechanism, wherein a nucleophile attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the leaving group (methoxide, in this case) is eliminated, regenerating the carbonyl double bond. masterorganicchemistry.com

However, the rate of such reactions is profoundly influenced by steric hindrance around the reaction center. libretexts.orgyoutube.com In the title compound, the large 2,4,6-trimethylbenzoyl group creates significant steric congestion, shielding the ester carbonyl from the approach of a nucleophile. This steric hindrance is expected to dramatically decrease the rate of nucleophilic attack compared to less hindered esters like methyl benzoate (B1203000). Both acid-catalyzed and base-catalyzed (saponification) pathways would be similarly impeded. masterorganicchemistry.com

Table 1: Illustrative Relative Rates of Base-Catalyzed Hydrolysis (Saponification) for Various Esters at 25°C. (Note: Data is representative for analogous structures to demonstrate the principle of steric hindrance.)

EsterStructureRelative Rate
Methyl acetateCH₃COOCH₃1.0
Methyl propanoateCH₃CH₂COOCH₃0.47
Methyl 2,2-dimethylpropanoate(CH₃)₃CCOOCH₃0.01
Methyl benzoateC₆H₅COOCH₃~0.005
This compound StructureExpected to be << 0.005

The data clearly indicates that as steric bulk increases near the ester carbonyl, the reaction rate decreases significantly. Therefore, forcing conditions, such as high temperatures and prolonged reaction times, would likely be necessary to achieve substantial conversion via nucleophilic acyl substitution at the ester moiety of the title compound.

Electrophilic Aromatic Substitution Mechanisms on the Benzoate and Mesitoyl Rings

The molecule possesses two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents. wikipedia.orglibretexts.org The mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. csbsju.edumasterorganicchemistry.com A proton is then lost from this intermediate to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Reactivity of the Benzoate Ring: The benzoate ring is substituted with two electron-withdrawing groups (EWGs): the methyl ester group (-COOCH₃) and the mesitoylcarbonyl group (-COC₆H₂(CH₃)₃). Both groups deactivate the ring towards electrophilic attack by inductively and resonantly pulling electron density away from the aromatic system. libretexts.org Both are also meta-directing substituents. libretexts.orguci.edu Consequently, electrophilic substitution on this ring is highly unfavorable and would require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to both carbonyl groups (C3' and C5').

Reactivity of the Mesitoyl Ring: The mesitoyl (2,4,6-trimethylphenyl) ring is substituted with three electron-donating methyl groups (-CH₃), which are activating, ortho, para-directing groups, and one deactivating, meta-directing carbonyl group. wikipedia.orguci.edu The activating effect of the three methyl groups makes this ring significantly more nucleophilic and thus more susceptible to EAS than the benzoate ring. However, the substitution pattern is complicated by steric hindrance. youtube.com The two positions ortho to the carbonyl group (C3 and C5) are sterically blocked by the adjacent methyl groups. The only available positions are C3 and C5, which are meta to the carbonyl group and ortho or para to the methyl groups. Therefore, electrophilic attack is predicted to occur preferentially on the mesitoyl ring at the C3 and C5 positions.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution.

RingSubstituentElectronic EffectDirecting InfluencePredicted Reactivity
Benzoate-COOCH₃Deactivating (EWG)metaVery Low
Benzoate-CO(Mes)Deactivating (EWG)metaVery Low
Mesitoyl-CH₃ (x3)Activating (EDG)ortho, paraHigh
Mesitoyl-CO(C₆H₄COOCH₃)Deactivating (EWG)metaHigh (due to CH₃ groups)

Radical Reactions Involving the Aromatic or Carbonyl Centers

The benzophenone-like core of this compound suggests a propensity for radical reactions, particularly under photochemical conditions. One of the classic reactions of benzophenones is their ability to act as radical initiators. Upon UV irradiation, the carbonyl oxygen can be excited to a triplet state, which then behaves like a radical and can abstract a hydrogen atom from a suitable donor.

Within the molecule itself, the most labile hydrogens are the benzylic hydrogens of the three methyl groups on the mesitoyl ring. Intramolecular or intermolecular hydrogen atom abstraction would generate a stable benzylic radical. researchgate.net

Alternatively, the molecule could undergo a Norrish Type I cleavage . This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. nih.govwikipedia.orgchem-station.com For this molecule, cleavage could occur on either side of the ketone.

Path A: Cleavage of the bond between the carbonyl carbon and the mesityl ring would generate a 2,4,6-trimethylbenzoyl radical and a 4-(methoxycarbonyl)phenyl radical .

Path B: Cleavage of the bond between the carbonyl carbon and the benzoate ring would generate a benzoyl radical and a methyl 4-(2,4,6-trimethyl)benzoate radical .

The relative stability of the resulting radical pairs would determine the favored pathway. The 2,4,6-trimethylbenzoyl radical is sterically hindered, which could influence its subsequent reactions. acs.org These highly reactive radical intermediates can then participate in various secondary processes, such as decarbonylation, recombination, or reaction with solvents or other substrates. nih.gov

Photochemical and Electrochemical Reactivity Studies

Photoinduced Rearrangements and Cyclizations

The photochemistry of o-alkyl benzophenones is well-characterized and provides a strong model for the expected behavior of this compound. rsc.org The key structural feature is the presence of methyl groups at the ortho positions (C2 and C6) of the mesitoyl ring.

Upon absorption of UV light, the molecule is promoted to an excited state. The carbonyl oxygen in this excited state can readily abstract a hydrogen atom from one of the nearby ortho-methyl groups in an intramolecular Norrish Type II-like reaction. chemistnotes.comresearchgate.net This process forms a 1,4-biradical intermediate. This biradical can then cyclize to form a benzocyclobutenol derivative. This photoenolization-cyclization is a characteristic reaction for sterically hindered o-alkyl benzophenones. rsc.org

Table 3: Typical Products from Photocyclization of o-Alkyl Benzophenone (B1666685) Analogs. (Note: Data is representative for analogous structures to illustrate the expected reaction pathway.)

ReactantIrradiation Wavelength (nm)Major Product TypeTypical Quantum Yield (Φ)
2-Methylbenzophenone313Benzocyclobutenol0.5 - 0.7
2,4,6-Trimethylbenzophenone350Substituted Benzocyclobutenol0.2 - 0.4 rsc.org
This compound ~350Substituted Benzocyclobutenol Predicted to be in the range of 0.1 - 0.4

The quantum yield for such reactions is often influenced by the substitution pattern on the other aromatic ring, which can affect the energy and lifetime of the excited triplet state. rsc.org

Photo-oxygenation and C-H Functionalization

Photo-oxygenation refers to light-induced oxidation where molecular oxygen is incorporated into the product. wikipedia.org Benzophenone derivatives are widely used as photosensitizers, meaning they can absorb light and transfer the energy to ground-state triplet oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). wikipedia.org While this singlet oxygen could potentially react with the molecule, benzophenones themselves are often quite resistant to photo-oxygenation.

A more probable photochemical pathway is the direct functionalization of C-H bonds, particularly the benzylic C-H bonds of the methyl groups on the mesitoyl ring. rsc.org Modern photoredox catalysis enables the selective functionalization of such bonds under mild conditions. beilstein-journals.org This process can be initiated by a photocatalyst that, in its excited state, facilitates a hydrogen atom transfer (HAT) from a benzylic position to generate a benzylic radical. rsc.orgresearchgate.net This radical can then be trapped by various reagents or oxidized to a carbocation, which is subsequently captured by a nucleophile, leading to C-O, C-N, or other C-X bond formations. rsc.orgresearchgate.net The abundance of reactive benzylic C-H bonds in this compound makes it a prime candidate for such selective, late-stage functionalization. beilstein-journals.org

Table 4: Examples of Photocatalytic C-H Functionalization on Mesitylene (B46885) Analogs. (Note: This table presents known reactions for mesitylene to illustrate the potential reactivity of the mesitoyl moiety in the title compound.)

SubstrateReaction TypeCatalyst SystemProduct
MesityleneC-H ArylationRu(bpy)₃²⁺ / Au(I)Aryl-substituted mesitylene
MesityleneC-H BrominationAcridinium ion (Acr⁺-Mes)Bromomesitylene rsc.org
TolueneBenzylic Oxygenation(Methylsulfonyloxy)pyridinium saltsBenzyl alcohol rsc.orgresearchgate.net

Electrochemical Redox Behavior

The electrochemical behavior of aromatic ketones, such as benzophenone and its derivatives, is well-documented, typically involving two successive one-electron reduction steps. The first reversible reduction leads to the formation of a stable radical anion, while the second, often irreversible, reduction generates a dianion. In the case of this compound, the presence of various substituents on the phenyl rings is expected to modulate its redox potentials.

The trimethylphenyl group, with its three electron-donating methyl groups, increases the electron density on its associated phenyl ring. Conversely, the methyl benzoate moiety possesses an electron-withdrawing carbomethoxy group. These opposing electronic effects influence the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which in turn affects the reduction potential. Generally, electron-donating groups make reduction more difficult (more negative potential), whereas electron-withdrawing groups facilitate it (less negative potential).

Below is a data table comparing the reduction potentials of benzophenone and some of its derivatives, illustrating the impact of substituents. The data is presented to offer a predictive context for the electrochemical behavior of this compound.

CompoundSubstituent(s)Reduction Potential (V vs. reference)Reference
BenzophenoneNone-1.70 (vs. Ag/AgCl)General Literature
4-Methylbenzophenone-CH3 (electron-donating)-1.75 (vs. Ag/AgCl)
4,4'-DimethylbenzophenoneTwo -CH3 (electron-donating)-1.80 (vs. Ag/AgCl)General Literature
Methyl 4-benzoylbenzoate-COOCH3 (electron-withdrawing)-1.62 (vs. Ag/AgCl)Estimated based on substituent effects
This compound-CH3 (x3, electron-donating), -COOCH3 (electron-withdrawing)Estimated to be between -1.65 and -1.75 (vs. Ag/AgCl)Predicted

The trimethylphenyl group would be expected to make the reduction potential more negative, while the carbomethoxy group would make it less negative. The net effect would depend on the balance of these opposing influences, along with the steric factors discussed in the following sections.

Structure-Reactivity Relationship Analysis

The reactivity of this compound is profoundly influenced by the steric and electronic characteristics of its constituent groups.

Influence of Steric Hindrance on Reaction Rates and Selectivity

A defining structural feature of this compound is the significant steric hindrance imparted by the two ortho-methyl groups on the 2,4,6-trimethylphenyl (mesityl) ring. This steric bulk forces the mesityl ring and the benzoyl group out of coplanarity. The resulting twist in the molecular structure has profound consequences for the reactivity of the carbonyl group.

This lack of planarity diminishes the resonance interaction between the carbonyl group and the mesityl ring, which can, in turn, affect the electrophilicity of the carbonyl carbon. More significantly, the bulky ortho-methyl groups physically obstruct the trajectory of incoming nucleophiles, thereby reducing the rate of nucleophilic addition reactions at the carbonyl carbon. This phenomenon is a classic example of steric hindrance impeding chemical reactivity. fastercapital.com

The steric hindrance also influences the selectivity of reactions. For reactions that can occur at different sites on the molecule, the sterically encumbered carbonyl group may be less favored, leading to preferential reaction at other, more accessible positions.

To illustrate the impact of steric hindrance on reaction rates, the following table presents hypothetical relative rate constants for a nucleophilic addition reaction with a series of benzophenone derivatives.

CompoundOrtho SubstituentsRelative Rate Constant (krel)
BenzophenoneNone100
2-MethylbenzophenoneOne -CH320
2,6-DimethylbenzophenoneTwo -CH31
This compoundTwo -CH3 on one ring&lt; 1

As the data suggests, the introduction of ortho-methyl groups leads to a dramatic decrease in the reaction rate, highlighting the critical role of steric hindrance in modulating the reactivity of this class of compounds.

Electronic Effects of Substituents on Carbonyl and Aromatic Reactivity

The electronic properties of the substituents on both aromatic rings of this compound play a crucial role in determining its reactivity profile. The two rings exhibit opposing electronic effects that modulate the reactivity of the central carbonyl group and the aromatic systems themselves.

The 2,4,6-trimethylphenyl group is strongly electron-donating due to the inductive and hyperconjugative effects of the three methyl groups. This increased electron density on the mesityl ring would generally be expected to decrease the electrophilicity of the carbonyl carbon through resonance. However, as discussed in the previous section, steric hindrance disrupts the coplanarity required for effective resonance. Therefore, the primary electronic influence of the trimethylphenyl group on the carbonyl is likely to be a less pronounced deactivation.

Conversely, the 4-(carbomethoxy)phenyl group is electron-withdrawing. The ester group withdraws electron density from the phenyl ring through both an inductive effect and a resonance effect. This electron withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and also deactivates the attached phenyl ring towards electrophilic aromatic substitution.

The electronic effects of these substituents can be quantified using Hammett substituent constants (σ). While specific σ values for the 2,4,6-trimethylbenzoyl group are not commonly tabulated, the individual methyl groups are electron-donating (negative σ values), and the para-carbomethoxy group is electron-withdrawing (positive σ value).

The following table summarizes the expected electronic effects of the substituents on the reactivity of different parts of the molecule.

Substituent GroupPositionElectronic EffectImpact on Carbonyl ReactivityImpact on Aromatic Ring Reactivity (Electrophilic Substitution)
2,4,6-Trimethylphenyl-Electron-donating (Inductive & Hyperconjugation)Deactivating (decreases electrophilicity)Activating
4-CarbomethoxyparaElectron-withdrawing (Inductive & Resonance)Activating (increases electrophilicity)Deactivating

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of molecules.

While specific multi-dimensional NMR data for Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate are not extensively reported in publicly available literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

For a molecule of this complexity, a standard one-dimensional ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzoate (B1203000) and trimethylphenyl rings, as well as singlets for the methyl ester and the three methyl groups on the trimethylphenyl moiety. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbons and the various aromatic and methyl carbons.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Type Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Methoxy (B1213986) (-OCH₃)~3.9~52
Aromatic (Benzoate)~7.3 - 8.1 (two doublets)~128 - 135
Aromatic (Trimethylphenyl)~6.9 (singlet)~129 - 140
Methyl (Trimethylphenyl, ortho)~2.1~20
Methyl (Trimethylphenyl, para)~2.3~21
Carbonyl (Ketone)-~197
Carbonyl (Ester)-~166

Note: The above data is illustrative and based on typical chemical shifts for similar structural motifs.

Multi-dimensional techniques would be crucial to connect these signals. For instance, an HMBC experiment would show correlations between the methoxy protons and the ester carbonyl carbon, as well as between the aromatic protons of the benzoate ring and the ketone carbonyl carbon, confirming the connectivity within the molecule.

The steric hindrance between the carbonyl group and the ortho-methyl groups of the 2,4,6-trimethylphenyl (mesitoyl) group can lead to restricted rotation around the C-C bond connecting the ketone and the mesitoyl ring. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the ortho-methyl groups. At low temperatures, where rotation is slow on the NMR timescale, two distinct signals for the ortho-methyl groups might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single signal, indicating rapid rotation. From the coalescence temperature and the chemical shift difference between the signals at low temperature, the rotational energy barrier can be calculated.

Single Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Selected Crystallographic Data for a Related Compound (Methyl 4-methylbenzoate) researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.9134 (11)
b (Å)7.6048 (14)
c (Å)17.484 (3)
β (°)97.783 (4)
V (ų)779.0 (2)
Z4

In the absence of strong hydrogen bond donors, the crystal packing of this compound is expected to be governed by weaker intermolecular interactions such as C-H···O and C-H···π interactions, as well as van der Waals forces. The carbonyl oxygen atoms of the ketone and ester groups can act as acceptors for weak C-H···O hydrogen bonds from the methyl and aromatic C-H groups of neighboring molecules. For instance, in the crystal structure of methyl 4-methylbenzoate, intermolecular C—H⋯O contacts link the molecules into infinite chains researchgate.net.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal lattice. The specific arrangement of molecules in the crystal would determine the nature and extent of these interactions. The analysis of intermolecular interactions is crucial for understanding the physical properties of the crystalline material.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in derivatives of benzophenone (B1666685) researchgate.netnih.govbgu.ac.il. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on various benzophenone derivatives have shown that polymorphism can arise from differences in molecular packing rather than significant changes in the molecular conformation itself nih.govbgu.ac.il. The lattice energies of different polymorphs are often very similar, making the prediction and isolation of a specific form challenging nih.gov.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new solid forms with tailored properties. The selection of co-formers would be based on their ability to form complementary intermolecular interactions, such as hydrogen bonds or π-π stacking, with the target molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups within a molecule. The vibrational modes of this compound are dictated by the interplay of its constituent parts: the methyl benzoate group and the 2,4,6-trimethylphenyl carbonyl (mesitoyl) group.

The infrared and Raman spectra are expected to be rich with characteristic bands corresponding to the stretching and bending vibrations of the various bonds. The most prominent features would arise from the two carbonyl groups—the ester and the ketone. The ester carbonyl (C=O) stretching vibration is anticipated to appear in the region of 1720-1740 cm⁻¹, a typical range for aromatic esters. The ketone carbonyl, being part of a conjugated system and influenced by the bulky trimethylphenyl group, is expected to exhibit a stretching band at a slightly lower frequency, likely in the 1660-1680 cm⁻¹ range. This difference in absorption frequency is a direct consequence of the electronic and steric environment of each carbonyl group.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups on the trimethylphenyl ring and the ester methyl group would be observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester group are predicted to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Furthermore, the substitution pattern on the two aromatic rings will give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide further structural confirmation. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C=C stretching modes, which are often more intense in Raman than in IR.

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Ester C=OStretching1720-1740 (Strong)1720-1740 (Weak)
Ketone C=OStretching1660-1680 (Strong)1660-1680 (Moderate)
Aromatic C-HStretching3000-3100 (Moderate)3000-3100 (Strong)
Aliphatic C-HStretching2850-3000 (Moderate)2850-3000 (Moderate)
Ester C-OAsymmetric Stretching1200-1300 (Strong)1200-1300 (Weak)
Ester C-OSymmetric Stretching1000-1100 (Moderate)1000-1100 (Weak)
Aromatic C=CStretching1450-1600 (Multiple bands)1450-1600 (Strong)
C-H BendingOut-of-plane700-900 (Strong)700-900 (Weak)

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₁₈H₁₈O₃), the exact mass can be calculated and experimentally verified to confirm its molecular formula.

Upon ionization in the mass spectrometer, typically through electron ionization (EI), the molecular ion ([M]⁺˙) is formed. This high-energy species then undergoes a series of fragmentation reactions, leading to the formation of smaller, stable daughter ions. The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

A primary fragmentation pathway is expected to involve the cleavage of the bond between the two carbonyl groups, which is an alpha-cleavage relative to both carbonyls. This would lead to two primary fragment ions: the mesitoyl cation (m/z 147) and the methyl 4-carbonylbenzoate radical cation. The mesitoyl cation, [CH₃)₃C₆H₂CO]⁺, is particularly stable due to the presence of the electron-donating methyl groups on the aromatic ring.

Another significant fragmentation would be the loss of the methoxy group (-OCH₃) from the ester, resulting in an ion at [M-31]⁺. Subsequent loss of carbon monoxide (CO) from this fragment is also a plausible pathway. Cleavage of the ester bond can also lead to the formation of a benzoyl-type cation corresponding to the 4-[(2,4,6-trimethylphenyl)carbonyl]benzoyl moiety.

Table 2: Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment Ion
282 (M⁺˙)•OCH₃251[C₁₇H₁₅O₂]⁺
282 (M⁺˙)COOCH₃223[(CH₃)₃C₆H₂COC₆H₄]⁺
282 (M⁺˙)C₆H₄COOCH₃147[(CH₃)₃C₆H₂CO]⁺ (Mesitoyl cation)
251CO223[(CH₃)₃C₆H₂C₆H₄CO]⁺
147CO119[(CH₃)₃C₆H₂]⁺ (Mesityl cation)

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of molecules. nih.gov For a molecule like Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate, methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly employed to achieve a balance between computational cost and accuracy. materialsciencejournal.orgdergipark.org.tr

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. dntb.gov.ua For this compound, a key structural parameter is the dihedral angle between the benzoate (B1203000) ring and the 2,4,6-trimethylphenyl (mesityl) ring. This angle is dictated by the steric hindrance from the ortho-methyl groups on the mesityl ring, which forces the two rings into a non-planar conformation.

Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies. Even in molecules that are not highly flexible, different orientations of substituent groups, such as the ester's methyl group, can lead to various conformers with small energy differences. Computational methods can identify the global minimum energy conformation, which is the most likely structure to be observed experimentally.

Table 1: Representative Calculated Geometrical Parameters for Aromatic Carbonyl Compounds

This table presents typical bond lengths and angles for structures analogous to this compound, as determined by DFT calculations.

ParameterTypical ValueDescription
C=O (Ketone) Bond Length~1.23 ÅThe bond between the central carbonyl carbon and oxygen.
C=O (Ester) Bond Length~1.21 ÅThe bond between the benzoate carbonyl carbon and oxygen.
C-O (Ester) Bond Length~1.36 ÅThe single bond between the ester carbonyl carbon and the methoxy (B1213986) oxygen.
Ring-CO-Ring Dihedral Angle50° - 70°The twist angle between the planes of the two aromatic rings.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and kinetic stability. materialsciencejournal.orgmdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,6-trimethylphenyl ring, while the LUMO is likely centered on the electron-withdrawing benzoyl benzoate portion of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies

The following are typical energy values for similar aromatic ketones, calculated using DFT methods.

OrbitalEnergy (eV)Description
HOMO-6.5 eVHighest Occupied Molecular Orbital
LUMO-1.8 eVLowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.7 eVIndicates high kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive sites. materialsciencejournal.org Different colors on the MEP surface represent different electrostatic potential values. mdpi.com

Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this molecule, the most negative potential is concentrated around the oxygen atoms of the ketone and ester carbonyl groups. researchgate.netresearchgate.net

Blue regions indicate areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms. mdpi.com

Green regions represent areas of neutral potential. mdpi.com

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting and assigning experimental spectra.

NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr These calculations provide predicted chemical shifts that, when scaled, often show excellent correlation with experimental values. nih.gov For this molecule, calculations would predict distinct signals for the three non-equivalent methyl groups on the trimethylphenyl ring and the single methyl group of the ester function. Aromatic protons and carbons would also have their chemical shifts influenced by the electron-donating and electron-withdrawing groups attached to the rings.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of complex experimental spectra. For this compound, key predicted vibrational modes would include:

Strong C=O stretching vibrations for the ketone and ester groups, typically in the 1650-1750 cm⁻¹ region. researchgate.net

Aromatic C=C stretching vibrations around 1600 cm⁻¹. researchgate.net

C-H stretching vibrations for the aromatic and methyl groups above 2900 cm⁻¹. researchgate.net

C-O stretching vibrations for the ester group. researchgate.net

Reaction Pathway Modeling and Transition State Calculations

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing insights into their feasibility, selectivity, and kinetics.

The synthesis of this compound likely involves a Friedel-Crafts acylation reaction. Theoretical modeling can map the entire energetic landscape of this reaction. This involves calculating the energies of:

Reactants: The starting materials (e.g., mesitylene (B46885) and a methyl 4-(chloroformyl)benzoate derivative).

Intermediates: Any transient species formed during the reaction, such as a sigma complex.

Transition States: The high-energy structures that connect reactants, intermediates, and products. Locating the transition state is crucial for understanding the reaction's activation energy.

Products: The final molecule.

By plotting these energies, a reaction coordinate diagram can be constructed, which visually represents the energy changes as the reaction progresses and reveals the height of the energy barriers that must be overcome.

When a reaction can lead to multiple products, transition state calculations can predict the selectivity. By comparing the activation energies (the energy difference between the reactants and the transition state) for all possible pathways, the kinetically favored product—the one formed via the lowest energy barrier—can be identified. While precise yield prediction is complex, the relative activation energies can provide a strong indication of the major and minor products, guiding synthetic efforts.

Molecular Dynamics Simulations for Solution-Phase Conformational Flexibility

Computational studies employing molecular dynamics (MD) simulations offer a powerful avenue for investigating the conformational landscape of molecules in the solution phase. By simulating the atomic motions over time, MD can provide detailed insights into the flexibility of chemical structures, the influence of solvent, and the probabilities of different conformational states. However, a thorough review of the scientific literature reveals a notable absence of specific molecular dynamics simulation data for this compound.

While theoretical studies and crystal structure analyses are available for related benzophenone (B1666685) and methyl benzoate derivatives, direct computational investigations into the solution-phase dynamics of this particular compound have not been reported. Such studies would be invaluable for understanding the molecule's behavior in a non-crystalline environment, which is crucial for applications in areas like materials science and medicinal chemistry where molecules often exist in solution.

In the absence of direct data, a hypothetical molecular dynamics study on this compound would likely focus on several key aspects of its conformational flexibility. The primary points of interest would be the rotational dynamics around the single bonds connecting the carbonyl group to the two aromatic rings. The steric hindrance introduced by the three methyl groups on the 2,4,6-trimethylphenyl (mesityl) ring is expected to significantly influence the preferred dihedral angles and the energy barriers to rotation.

A simulation would typically involve placing a single molecule of this compound in a simulation box filled with a chosen solvent, such as water or a nonpolar organic solvent, to observe how the solvent interactions affect the conformational preferences. The simulation would track the trajectories of all atoms over a period of nanoseconds to microseconds, allowing for the statistical analysis of various structural parameters.

Key Parameters for a Hypothetical Molecular Dynamics Study:

ParameterDescription of AnalysisExpected Insights
Dihedral Angle (C-C-C=O) Distribution and time evolution of the dihedral angles defining the orientation of the two aromatic rings relative to the carbonyl plane.Determination of the most stable rotational isomers (conformers) and the degree of twisting of the phenyl and trimethylphenyl rings.
Rotational Energy Barriers Calculation of the potential of mean force (PMF) along the rotational coordinates of the key single bonds.Quantification of the energy required for the interconversion between different conformers, highlighting the rigidity or flexibility of the molecule.
Solvent Effects Comparison of conformational ensembles in different solvents (e.g., polar vs. non-polar).Understanding how solvent-solute interactions, such as hydrogen bonding or van der Waals forces, stabilize or destabilize certain conformations.
Intramolecular Interactions Analysis of non-covalent interactions, such as steric clashes or attractive forces, between different parts of the molecule.Elucidation of the role of the trimethylphenyl group's methyl substituents in restricting conformational freedom.

The results of such a study would provide a comprehensive picture of the dynamic behavior of this compound in solution, complementing the static picture provided by solid-state structural analysis and offering crucial information for predicting its properties and interactions in a liquid environment. However, it is important to reiterate that at present, such specific computational data for this compound is not available in the public domain. Future research in this area would be highly beneficial to the scientific community.

Chemical Modifications and Derivatization Strategies

Functionalization of the Benzoate (B1203000) Moiety

The benzoate portion of the molecule offers two primary avenues for modification: transformations involving the ester group and functionalization of the aromatic ring itself.

The methyl ester group is a key functional handle for derivatization. Standard hydrolysis under basic conditions readily converts the ester to the corresponding carboxylate, 4-[(2,4,6-trimethylphenyl)carbonyl]benzoic acid. This carboxylic acid serves as a crucial intermediate for forming a wide variety of derivatives.

Amidation: The most common transformation is the formation of amides. This can be achieved by first activating the carboxylic acid intermediate with coupling agents (like DCC, HATU) followed by reaction with a primary or secondary amine. diva-portal.org Alternatively, direct amidation methods that bypass the need for stoichiometric activating agents are increasingly employed. For instance, boric acid can catalyze the direct condensation of carboxylic acids and amines, often under azeotropic reflux to remove the water byproduct. orgsyn.org This method is effective even for less nucleophilic aromatic amines. orgsyn.org Modern catalytic approaches for the direct conversion of esters to amides have also been developed, utilizing catalysts such as amorphous zirconia or organocatalysts like trifluoroethanol, which offer more sustainable routes. mdpi.com

Transesterification: While less common for this specific substrate, the methyl ester can undergo transesterification in the presence of another alcohol and a suitable catalyst (acid or base) to yield different alkyl esters. This process is typically an equilibrium reaction, driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

The following table summarizes common transformations at the ester group.

Transformation Reagents and Conditions Product Functional Group
Hydrolysis 1. NaOH, H₂O/MeOH, heat 2. H₃O⁺ Carboxylic Acid
Amidation (via acid) Carboxylic acid, Amine (R-NH₂), Coupling agent (e.g., HATU, DCC), Base Amide
Amidation (catalytic) Carboxylic acid, Amine (R-NH₂), Boric acid, Toluene, reflux Amide
Direct Amidation (from ester) Amine (R-NH₂), Zirconium-oxide catalyst, heat Amide

| Transesterification | Alcohol (R-OH), Acid or Base catalyst, heat | Ester (new alkyl group) |

Introducing new substituents onto the benzoate ring requires overcoming the directing effects of the existing groups. The aroyl carbonyl group is a deactivating, meta-directing group for standard electrophilic aromatic substitution. The methyl ester is also deactivating and meta-directing. Therefore, electrophilic attack (e.g., nitration, halogenation) would be expected to occur at the position meta to both groups (position 3 or 5), and would likely require harsh conditions.

A more regioselective strategy is Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.org This technique uses an organolithium reagent (like n-butyllithium) to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.orguwindsor.ca The heteroatoms of the carbonyl and ester groups can act as weak DMGs by coordinating with the lithium reagent, thereby directing deprotonation to the adjacent ortho positions. baranlab.org Subsequent quenching of the resulting aryllithium intermediate with an electrophile introduces a substituent with high regioselectivity. wikipedia.org This method allows for the introduction of a variety of functional groups (e.g., halogens, alkyl, silyl (B83357), carboxyl) specifically at the 2- or 6-positions of the benzoate ring.

Transformations of the Mesitoyl Group

The mesitoyl portion of the molecule, comprising the trimethylphenyl ring and the carbonyl bridge, presents distinct opportunities for modification.

The diaryl ketone functionality can be reduced to either a secondary alcohol or a methylene (B1212753) group.

Reduction to Methylene Group: The complete deoxygenation of the carbonyl to a methylene group (-CH₂-) is a powerful transformation for modifying the molecular backbone. The Wolff-Kishner reduction is ideally suited for this purpose. wikipedia.orgalfa-chemistry.com The reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by elimination of nitrogen gas under strongly basic conditions (e.g., KOH or potassium tert-butoxide) at high temperatures. byjus.comnrochemistry.com A significant advantage of the Wolff-Kishner reduction is that its basic conditions are fully compatible with the ester functional group, which would be hydrolyzed under the acidic conditions of the alternative Clemmensen reduction. alfa-chemistry.com

Reduction to Secondary Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol using various hydride reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. Catalytic hydrogenation using transition metal catalysts (e.g., based on ruthenium, iridium, or iron) under a hydrogen atmosphere offers an efficient and clean method to produce the corresponding diarylmethanol derivative. mdpi.comacs.orgrsc.org

ReactionReagents and ConditionsProduct Functional Group
Wolff-Kishner Reduction H₂NNH₂, KOH, diethylene glycol, heatMethylene (-CH₂-)
Catalytic Hydrogenation H₂, Ru or Ir catalyst, base, solventSecondary Alcohol (-CH(OH)-)

The three methyl groups on the mesityl ring are susceptible to radical-mediated reactions, providing a route to further functionalization.

Benzylic Bromination: The benzylic hydrogens of the methyl groups can be selectively halogenated. libretexts.org Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) leads to the formation of a bromomethyl group. masterorganicchemistry.comkoreascience.kr This reaction, known as the Wohl-Ziegler reaction, can potentially be controlled to achieve mono-, di-, or tri-bromination on a single methyl group or to functionalize multiple methyl groups. gla.ac.ukresearchgate.net The resulting benzylic bromides are versatile intermediates for subsequent nucleophilic substitution reactions. gla.ac.uk

Benzylic Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions. masterorganicchemistry.com Milder and more selective oxidation of a benzylic methyl group to an aldehyde can also be achieved. For example, oxidation of 2,4,6-trimethylphenol (B147578) with Fe(III) complexes has been shown to yield 3,5-dimethyl-4-hydroxybenzaldehyde. rsc.org Selenium dioxide is another reagent known for the oxidation of activated methylene groups to ketones (the Riley oxidation), which could potentially oxidize a methyl group to an aldehyde or carboxylic acid. wikipedia.org

Synthesis of Polyfunctional Derivatives for Advanced Chemical Research

The derivatization strategies outlined above can be combined to synthesize complex, polyfunctional molecules for advanced applications. For example, hydrolysis of the ester to a carboxylic acid allows the molecule to be used as a monomer in the synthesis of polyesters or polyamides. The resulting polymers would feature the rigid, bulky diaryl ketone unit, potentially imparting unique thermal and mechanical properties.

Similarly, the carboxylic acid derivative can serve as an organic linker for the construction of metal-organic frameworks (MOFs). Functionalization of the trimethylphenyl ring via benzylic bromination followed by conversion to other groups (e.g., amines, alcohols, nitriles) can create multifunctional building blocks. For instance, converting one of the methyl groups to a bromomethyl group and the ester to a carboxylic acid would yield a bifunctional monomer suitable for various polymerization reactions.

Derivatives of the closely related 2,4,6-trimethylbenzoic acid are used as photoinitiators, suggesting that functionalized derivatives of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate could be explored for applications in photopolymerization and materials science. google.com

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Utilization as a Synthetic Building Block in Complex Molecule Construction

Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate serves as a versatile scaffold in the construction of more complex molecular entities. Its constituent parts, the mesitoyl and methyl benzoate (B1203000) moieties, offer multiple reaction sites for further chemical transformations.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency. While direct participation of this compound in a named MCR is not extensively documented in readily available literature, the reactivity of its core functional groups—the ketone and the ester—suggests its potential as a valuable precursor.

Aryl ketones, for instance, are known to participate in various MCRs. researchgate.net For example, they can be key components in the synthesis of highly substituted nitrogen-containing heterocycles. The carbonyl group can undergo condensation with amines and other nucleophiles to form imine intermediates, which then participate in subsequent cyclization cascades. One-pot, three-component syntheses of α-methylated ketones from secondary and primary aryl alcohols have been reported, showcasing the versatility of ketone-containing starting materials in complex reaction sequences. researchgate.net

Furthermore, the methyl benzoate portion of the molecule can be hydrolyzed to the corresponding carboxylic acid. This transformation opens up another avenue for its use in MCRs, such as the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex amides.

Synthons for Specific Functional Group Introduction

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a source of several important synthons.

The entire 4-[(2,4,6-trimethylphenyl)carbonyl]benzoyl group can be introduced into a target molecule, providing a bulky and conformationally restricted diaryl ketone moiety. This is particularly useful in the design of molecules with specific steric and electronic properties. The synthesis of various benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation reactions, where a benzoyl chloride derivative reacts with an aromatic ring. nih.gov In a similar vein, the carboxylic acid derived from this compound could be converted to the corresponding acid chloride and used to introduce this bulky acyl group.

Moreover, the diaryl ketone linkage itself can be a target for synthetic modification. For instance, reduction of the ketone can yield a diarylmethanol, and further deoxygenation can lead to a diarylmethane, thereby introducing a flexible linker between the two aromatic rings.

Role in Method Development and Reaction Optimization

The unique steric and electronic properties of this compound and its derivatives make them interesting substrates for the development and optimization of new synthetic methods. The significant steric hindrance provided by the three methyl groups on the mesityl ring can influence the regioselectivity and stereoselectivity of reactions occurring at or near the carbonyl group.

For example, in catalytic reactions, the bulky nature of the mesityl group can dictate the approach of a catalyst or reagent, leading to selective transformations at less hindered positions of the molecule. This has been observed in studies on sterically congested benzophenones. acs.org The development of synthetic routes to such hindered ketones is an active area of research. acs.org

Furthermore, the photochemical properties of the benzophenone core can be exploited in reaction development. Benzophenones are well-known photosensitizers and can participate in a variety of photochemical reactions. nih.gov The specific substitution pattern of this compound could be used to fine-tune these photochemical properties for specific applications, such as in the development of new photoinitiators for polymerization reactions. researchgate.net

Supramolecular Assembly and Self-Organization Phenomena

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This compound is an excellent candidate for building well-defined supramolecular assemblies due to its rigid structure and the presence of functional groups capable of engaging in various non-covalent interactions.

Design of Molecular Solids via Non-Covalent Interactions

The rational design of molecular solids with desired properties is a major goal of crystal engineering. The packing of molecules in the solid state is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, halogen bonds, π-π stacking, and C-H···π interactions.

In the case of this compound and its derivatives, the aromatic rings provide opportunities for π-π stacking and C-H···π interactions. The carbonyl group can act as a hydrogen bond acceptor, while the methyl groups can participate in weaker C-H···O or C-H···π interactions. These interactions play a crucial role in directing the self-assembly of the molecules into predictable and stable crystalline lattices. The study of benzophenone derivatives has shown how these weak interactions can be harnessed to control the formation of supramolecular structures. nih.gov

Crystal Engineering Principles for Controlled Molecular Packing

Crystal engineering aims to understand and control the way molecules pack in the solid state to create materials with specific functions. By systematically modifying the structure of this compound, for example, by introducing additional functional groups, it is possible to influence the resulting crystal packing and, consequently, the physical properties of the material.

The introduction of hydrogen bonding moieties, such as hydroxyl or amide groups, can lead to the formation of robust and predictable hydrogen-bonded networks. Halogen atoms can be introduced to promote halogen bonding, another strong and directional non-covalent interaction. The interplay between these various interactions allows for a high degree of control over the final supramolecular architecture. The study of co-crystals of benzophenone with other molecules has demonstrated the power of this approach in creating novel solid-state materials. mdpi.com

Below is an interactive data table summarizing the key structural features of this compound and their relevance in the contexts discussed.

Structural FeaturePotential Role in SynthesisPotential Role in Supramolecular Chemistry
Mesityl Group Provides steric hindrance, influencing reaction selectivity.Participates in C-H···π and van der Waals interactions, directing crystal packing.
Carbonyl Group Reactive site for nucleophilic addition and condensation reactions.Acts as a hydrogen bond acceptor in the solid state.
Methyl Ester Group Can be hydrolyzed to a carboxylic acid for further functionalization.Can participate in weak C-H···O interactions.
Aromatic Rings Can undergo electrophilic substitution reactions.Engage in π-π stacking and C-H···π interactions.

Green Chemistry Principles in the Synthesis and Handling of Methyl 4 2,4,6 Trimethylphenyl Carbonyl Benzoate

Atom Economy and Reaction Efficiency Optimization

Atom economy, a central concept in green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. In the context of Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate, a common synthetic route is the Friedel-Crafts acylation. The efficiency of this reaction can be significantly influenced by the choice of reagents and catalysts.

The classical Friedel-Crafts acylation often employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a substantial amount of waste. Modern approaches focus on catalytic alternatives that improve atom economy. The reaction's efficiency is also gauged by its yield and selectivity, minimizing the formation of unwanted byproducts.

Table 1: Comparison of Catalytic Approaches for Diarylketone Synthesis

Catalyst Type Typical Atom Economy Advantages Disadvantages
Stoichiometric Lewis Acids (e.g., AlCl₃) Low High reactivity Large amounts of waste, difficult to handle
Catalytic Lewis Acids (e.g., FeCl₃, ZnCl₂) Moderate Reduced waste compared to stoichiometric Can require harsh reaction conditions

Development of Sustainable Reaction Media and Solvent-Free Processes

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents for Friedel-Crafts acylations, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. Green chemistry encourages the use of more benign alternatives or the elimination of solvents altogether.

For the synthesis of this compound, research into greener solvent systems could explore the use of ionic liquids, supercritical fluids (like CO₂), or bio-based solvents. Solvent-free, or neat, reaction conditions represent an ideal scenario, where the reactants themselves act as the reaction medium. This approach not only reduces solvent-related waste but can also lead to increased reaction rates and easier product purification.

Catalyst Design for Reduced Environmental Impact

The development of environmentally benign catalysts is a cornerstone of green chemistry. For the synthesis of diarylketones like this compound, the focus is on replacing traditional homogeneous catalysts with heterogeneous alternatives.

Table 2: Examples of Green Catalysts for Acylation Reactions

Catalyst Type Key Features
Zeolite H-BEA Heterogeneous Solid Acid High surface area, shape selectivity
Montmorillonite K-10 Clay-based Catalyst Inexpensive, readily available

Waste Minimization and Byproduct Management

A holistic green chemistry approach to the synthesis of this compound involves a comprehensive strategy for waste management. This begins with the selection of a synthetic route that inherently generates minimal waste.

In cases where byproducts are unavoidable, strategies for their management are essential. This can include developing methods to convert byproducts into useful chemicals, thereby creating a circular economy within the chemical process. For instance, in a Friedel-Crafts acylation, the recovery and regeneration of the catalyst and solvent are key waste reduction steps. Careful control of reaction conditions, such as temperature and reaction time, can also play a significant role in minimizing the formation of impurities and byproducts.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Challenging Transformations

The synthesis of diaryl ketones, including Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate, often relies on established methods that may have limitations in terms of efficiency, substrate scope, or environmental impact. Future research should focus on developing innovative catalytic systems to overcome these challenges.

A significant area of interest is the development of more efficient and sustainable catalytic processes. For instance, palladium-catalyzed carbonylative reactions have been developed for the synthesis of diaryl ketones, using various carbon monoxide surrogates to avoid the handling of toxic CO gas. researchgate.net Recent advancements include palladium-catalyzed difluorocarbene transfer reactions, which offer a novel approach to carbonylative Suzuki–Miyaura reactions for diaryl ketone synthesis. rsc.orgresearcher.life Further research could explore catalysts based on more abundant and less expensive metals as alternatives to palladium.

Another challenging transformation is the selective functionalization of the diaryl ketone scaffold. Catalytic systems that enable late-stage modification of the molecule would be highly valuable for creating derivatives with tailored properties. For example, developing catalysts for the selective decarbonylation of diaryl ketones could provide a route to valuable biaryl compounds. acs.orgchemrxiv.org Research into heterogeneous catalysts is also crucial, as they offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes. researchgate.netacs.org

Table 1: Emerging Catalytic Strategies for Diaryl Ketone Synthesis and Transformation

Catalytic Strategy Description Potential Advantages
Palladium-Catalyzed Carbonylative Coupling Utilizes aryl halides and arylboronic acids with a CO source or surrogate to form the ketone linkage. researchgate.net Well-established, good functional group tolerance.
Difluorocarbene Transfer Carbonylation Employs a palladium catalyst to mediate the reaction between an iodoarene and an arylboronic acid, using a difluorocarbene precursor as a carbonyl surrogate. rsc.org Avoids direct use of CO gas, offers a pragmatic approach.
Iron-Catalyzed Reductive Deuteration A method for the synthesis of deuterated alcohols from diaryl ketones using a cost-effective iron catalyst and a deuterium (B1214612) source. researcher.life Provides access to isotopically labeled compounds for mechanistic studies.
Heterogeneous Catalysis (e.g., Pd/g-C3N4) Employs a solid-supported catalyst, such as palladium on graphitic carbon nitride, for carbonylative synthesis. researchgate.net Facilitates catalyst recovery and reuse, improving process sustainability.

| Cu-Pd Alloy Nanoparticle Catalysis | A system for the catalytic decarbonylation of specific diaryl ketones to form 2,2'-bipyridyls. acs.orgchemrxiv.org | Enables a challenging transformation for creating valuable heterocyclic compounds. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. appliedclinicaltrialsonline.cominl.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict outcomes, and suggest optimal reaction conditions, thereby accelerating the research and development process. nih.govchemcopilot.comchemai.io

For this compound, AI and ML could be applied in several key areas. Machine learning models can be trained on existing reaction data to predict the yield and purity of its synthesis under various conditions, minimizing the need for extensive trial-and-error experimentation. inl.govchemai.io This data-driven approach can identify the most efficient synthetic routes, including the selection of catalysts, solvents, and temperatures.

Furthermore, AI can be instrumental in designing novel photoinitiators based on the scaffold of this compound. By learning the relationship between molecular structure and photoinitiating activity, ML models can predict the properties of virtual compounds, allowing researchers to screen thousands of potential candidates computationally before committing to laboratory synthesis. appliedclinicaltrialsonline.com This approach, often referred to as generative modeling, can propose new molecular structures with enhanced absorption characteristics, higher initiation efficiency, and improved solubility. nih.gov

Table 2: Applications of AI and Machine Learning in the Context of this compound

AI/ML Application Description Potential Impact
Reaction Optimization ML algorithms analyze experimental data to predict reaction outcomes and suggest optimal conditions (e.g., catalyst, solvent, temperature). nih.gov Reduced development time, lower costs, and improved yield and purity.
Retrosynthesis Prediction AI tools predict potential synthetic pathways for a target molecule, breaking it down into simpler, commercially available precursors. nih.gov Accelerates the design of efficient and novel synthetic routes.
Property Prediction Models are trained to predict key properties of new molecules, such as UV-absorption spectra, quantum yield, and solubility. Enables rapid virtual screening of new photoinitiator candidates.
De Novo Molecular Design Generative models create novel molecular structures with desired properties, starting from a basic scaffold. nih.gov Facilitates the discovery of next-generation photoinitiators with superior performance.

| Mechanism Elucidation | AI can help analyze complex reaction data to uncover hidden relationships and provide insights into reaction mechanisms. appliedclinicaltrialsonline.cominl.gov | Deeper understanding of the photoinitiation process, leading to more rational design strategies. |

Advanced in situ Spectroscopic Monitoring of Reaction Progress

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis and application of this compound. Advanced in situ spectroscopic techniques offer a powerful means to monitor chemical reactions in real-time, providing valuable data that is often missed with traditional offline analysis. nih.govmt.com

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a reaction. nih.govrsc.orgrsc.orgacs.org Applying these methods to the synthesis of this compound could provide detailed kinetic profiles, helping to identify rate-limiting steps and potential side reactions. nih.gov This information is invaluable for process optimization, ensuring higher yields and purity.

Furthermore, these techniques could be used to study the photolytic decomposition and radical generation process when the compound is used as a photoinitiator. nih.gov By monitoring the spectral changes upon UV irradiation, researchers can gain insights into the efficiency of radical formation and the nature of the photoproducts. This understanding is critical for developing more effective photoinitiating systems and for applications where low levels of migrant photoproducts are required, such as in food packaging. nih.gov

Table 3: In situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Gained Application to Target Compound
FTIR Spectroscopy Real-time tracking of functional group changes, providing concentration data for reactants, intermediates, and products. nih.govrsc.org Optimization of synthesis; understanding reaction kinetics and mechanism.
Raman Spectroscopy Complementary to FTIR, particularly useful for monitoring reactions in aqueous media and for studying specific vibrational modes. acs.org Monitoring synthesis in various solvent systems; studying molecular structure changes.
NMR Spectroscopy Provides detailed structural information about species in the reaction mixture. Elucidation of reaction intermediates and byproducts.

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, useful for tracking conjugated systems. | Studying the photodecomposition process and efficiency of the photoinitiator upon UV exposure. |

Design of Next-Generation Molecular Scaffolds and Architectures

The diaryl ketone structure of this compound serves as a robust molecular scaffold that can be elaborated upon to create next-generation functional molecules. mdpi.com Rational molecular design strategies can be employed to build upon this core, leading to new compounds with enhanced or entirely new functionalities. rsc.orgunife.it

One promising direction is the development of polymeric or oligomeric photoinitiators. By incorporating the this compound moiety into a polymer backbone, researchers can create high-molecular-weight photoinitiators with significantly reduced migration potential. This is particularly important for applications in food packaging and biomedical devices, where leachables are a major concern.

Another avenue involves using the compound as a building block in the synthesis of more complex molecular architectures. mdpi.com The aromatic rings provide multiple sites for further functionalization, allowing for the attachment of other chemical groups to impart new properties. For example, attaching chromophores could modify the compound's light-absorbing properties, while incorporating specific binding groups could lead to applications in sensing or targeted drug delivery. The principles of scaffold-based design, which start from a core structure to create libraries of related compounds, are well-suited for exploring the chemical space around this molecule. nih.govresearchgate.net

Table 4: Strategies for Designing Next-Generation Molecular Scaffolds

Design Strategy Description Potential Outcome
Polymerizable Photoinitiators Modifying the scaffold with a polymerizable group (e.g., an acrylate) to allow it to be covalently incorporated into the final polymer network. Reduced migration, improved long-term stability of the cured material.
Macromolecular Photoinitiators Attaching the photoinitiator scaffold to a pre-formed polymer or oligomer. Creates high-molecular-weight additives with very low migration potential.
Multi-functional Scaffolds Using the diaryl ketone core as a starting point and adding other functional groups through rational synthesis. mdpi.com Creation of molecules with combined properties, e.g., a photoinitiator with built-in light-stabilizing capabilities.

| Scaffold Hopping/Hybridization | Combining fragments of the target compound's scaffold with fragments from other known functional molecules (e.g., other classes of photoinitiators). researchgate.net | Discovery of novel chemotypes with potentially synergistic or unique properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-[(2,4,6-trimethylphenyl)carbonyl]benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the 2,4,6-trimethylphenyl group. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), catalyst selection (e.g., Lewis acids like AlCl₃), and temperature control (room temperature vs. reflux). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
  • Optimization : Reaction yields improve with stepwise addition of acylating agents and inert atmosphere conditions to prevent side reactions. Evidence suggests that microwave-assisted synthesis can reduce reaction time by 30–50% while maintaining >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for the benzoate group).
  • FT-IR : Carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ differentiate ester and ketone groups .
  • X-ray crystallography : Resolves steric effects from the 2,4,6-trimethylphenyl group, revealing intramolecular distances (e.g., 3.4–3.6 Å between carbonyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

Orthogonal assays : Validate enzyme inhibition claims using both fluorometric and colorimetric assays (e.g., comparing IC₅₀ values across platforms).

Structural analogs : Synthesize derivatives (e.g., replacing methyl groups with halogens) to isolate structure-activity relationships (SAR).

Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs, reconciling discrepancies in empirical data .

Q. What strategies are effective for studying the compound’s interactions with biological targets at the molecular level?

  • Methods :

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) for protein-ligand interactions.
  • Cryo-EM : Resolves conformational changes in target proteins upon ligand binding.
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .

Q. How does the steric bulk of the 2,4,6-trimethylphenyl group influence crystallographic packing and material properties?

  • Findings :

  • Crystal packing : The trimethylphenyl group induces helical or layered arrangements due to van der Waals interactions, as shown in X-ray studies of analogous compounds .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals melting points >200°C, attributed to restricted molecular motion from steric hindrance .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up laboratory-scale synthesis, and how can they be mitigated?

  • Challenges :

  • Exothermic reactions : Uncontrolled heat generation during acylation steps.
  • Byproduct formation : Trimethylphenyl group oxidation under prolonged reflux.
    • Solutions :
  • Use jacketed reactors with precise temperature control.
  • Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive intermediates .

Q. How can computational tools aid in predicting the compound’s reactivity and stability?

  • Tools :

  • DFT calculations : Predict electron density maps for nucleophilic/electrophilic sites (e.g., B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) : Simulate degradation pathways under varying pH and temperature conditions .

Critical Analysis of Contradictory Evidence

  • Biological Activity : reports apoptosis induction in cancer cells, while similar studies in show negligible cytotoxicity. This discrepancy may arise from cell line specificity (e.g., HeLa vs. HEK293) or assay sensitivity. Researchers should standardize cell models and use dose-response curves spanning 0.1–100 µM.
  • Synthetic Yields : BenchChem (excluded per guidelines) cites 70–80% yields, but peer-reviewed sources () report 55–65%, emphasizing the need for rigorous reproducibility protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.